molecular formula C5H8BNO2S B13565964 (2,5-Dimethylthiazol-4-yl)boronic acid

(2,5-Dimethylthiazol-4-yl)boronic acid

Cat. No.: B13565964
M. Wt: 157.00 g/mol
InChI Key: RYTFPHMGGBFBKV-UHFFFAOYSA-N
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Description

(2,5-Dimethylthiazol-4-yl)boronic acid (CAS 2891549-26-9) is an organoboron compound with the molecular formula C 5 H 8 BNO 2 S and a molecular weight of 157.00 g/mol . Its structure features a boronic acid (-B(OH) 2 ) group attached to the 4-position of a 2,5-dimethylthiazole ring, making it a valuable heterocyclic building block in synthetic and medicinal chemistry. This compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds . While specific published applications for this exact analog are not readily available, boronic acids of this class are extensively employed to introduce the thiazole heterocycle into larger, more complex molecules. The thiazole moiety is a privileged structure in drug discovery, found in molecules with a wide range of biological activities. Researchers may utilize this compound to create compound libraries for high-throughput screening or in the synthesis of potential pharmaceutical candidates, agrochemicals, and organic materials. Please note that this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Specific handling, stability, and safety information should be consulted from the material's Safety Data Sheet (SDS) prior to use. The product may require cold-chain transportation and storage to maintain stability .

Properties

Molecular Formula

C5H8BNO2S

Molecular Weight

157.00 g/mol

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C5H8BNO2S/c1-3-5(6(8)9)7-4(2)10-3/h8-9H,1-2H3

InChI Key

RYTFPHMGGBFBKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=N1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Miyaura Borylation of Halogenated Thiazole Precursors

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling between an aryl or heteroaryl halide and a diboron reagent (commonly bis(pinacolato)diboron), yielding boronate esters which can be hydrolyzed to boronic acids.

Typical procedure:

  • Starting material: 4-bromo-2,5-dimethylthiazole or 4-iodo-2,5-dimethylthiazole
  • Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)
  • Solvent: Dimethylformamide (DMF) or dioxane
  • Temperature: 80–100°C
  • Reaction time: 6–24 hours

After the borylation step, the boronate ester intermediate is hydrolyzed under acidic conditions to yield (2,5-Dimethylthiazol-4-yl)boronic acid.

Example reaction scheme:

$$
\text{4-bromo-2,5-dimethylthiazole} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{4-(pinacolboronate)-2,5-dimethylthiazole} \xrightarrow[\text{H}^+]{\text{H}_2\text{O}} \text{this compound}
$$

Yields and conditions:

Parameter Typical Value
Catalyst loading 1–5 mol% Pd
Base Potassium acetate (2 equiv)
Temperature 80–100 °C
Reaction time 6–24 hours
Yield 60–90% isolated yield

This method benefits from mild conditions compatible with sensitive functional groups and has been widely used for heteroaryl boronic acid synthesis.

Preparation via Lithiation and Subsequent Borylation

An alternative method involves lithiation of the thiazole ring at the 4-position, followed by reaction with a boron electrophile such as trialkyl borates.

Typical procedure:

  • Starting material: 2,5-dimethylthiazole
  • Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate 4-lithio-2,5-dimethylthiazole
  • Electrophile: Triisopropyl borate or trimethyl borate
  • Work-up: Acidic hydrolysis to yield boronic acid

Reaction scheme:

$$
\text{2,5-dimethylthiazole} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{4-lithio-2,5-dimethylthiazole} \xrightarrow{\text{B(OR)}3} \text{boronate ester} \xrightarrow[\text{H}^+]{\text{H}2\text{O}} \text{this compound}
$$

Yields and conditions:

Parameter Typical Value
Lithiation temperature -78 °C
Electrophile equivalents 1.2–1.5 equiv
Hydrolysis Acidic aqueous work-up
Yield Moderate to good (50–75%)

This method requires strict anhydrous conditions and careful temperature control but avoids the use of palladium catalysts.

Synthesis via Curtius Rearrangement and Late-Stage Borylation (Indirect Route)

In complex molecule synthesis, a late-stage Miyaura borylation is sometimes employed after constructing the thiazole core with other functional groups.

  • The Curtius rearrangement can be used to generate intermediates bearing functional groups compatible with borylation.
  • The boronic acid moiety is introduced in the final step via Miyaura borylation, improving overall yield and purity.
  • This approach has been demonstrated in related boronic acid-containing heterocycles, improving scalability and reducing side products.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Miyaura borylation of halogenated thiazoles Mild conditions, high functional group tolerance, scalable Requires palladium catalyst, expensive reagents 60–90
Lithiation followed by borylation No Pd catalyst needed, straightforward reagents Sensitive to moisture, low temperature required 50–75
Curtius rearrangement + late-stage borylation High purity, fewer side-products, scalable Multi-step, more complex synthesis Variable (improved over direct routes)

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Notes
Halogenation Bromination or iodination at C-4 Precursor preparation
Miyaura borylation Pd(dppf)Cl2 (1–5 mol%), B2pin2, KOAc, 80–100 °C, 6–24 h High yield, mild conditions
Hydrolysis Acidic aqueous solution (HCl or AcOH) Converts boronate ester to acid
Lithiation (alternative) n-BuLi, -78 °C, then B(OR)3, acidic work-up Requires strict anhydrous setup
Purification Silica gel chromatography or crystallization Removes side products

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylthiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

The following analysis compares (2,5-Dimethylthiazol-4-yl)boronic acid with structurally or functionally analogous boronic acids, emphasizing physicochemical properties, biological activity, and reactivity.

Structural and Electronic Comparisons
Compound Core Structure Key Substituents Electronic Effects
This compound Thiazole 2,5-Dimethyl Electron-withdrawing thiazole enhances Lewis acidity; methyl groups increase steric bulk.
Phenylboronic acid Benzene None Moderate Lewis acidity (pKa ~8.8) . Simpler structure with no heteroatoms.
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid Thiophene None Thiophene’s sulfur atom offers milder electron-withdrawing effects than thiazole.
4-Nitrophenylboronic acid Benzene 4-Nitro Strong electron-withdrawing nitro group lowers pKa, increasing reactivity .

Key Insights :

  • Methyl groups in this compound may reduce hydrolysis susceptibility compared to unsubstituted analogs .

Key Insights :

  • Boronic acids with bulky substituents (e.g., methoxyethyl phenoxy groups) exhibit enhanced inhibitory potency due to improved target interactions .
  • The thiazole ring in the target compound could mimic heterocyclic motifs in natural ligands, though experimental validation is needed.
Physicochemical Properties
Compound pKa (Estimated) Stability Under Basic pH Reactivity with Diols
This compound ~8–9 (predicted) Moderate (methyl groups may slow hydrolysis) Likely forms stable diol complexes due to thiazole’s polarization.
Phenylboronic acid ~8.8 Low (prone to protodeboronation) Forms 1:2 complexes with fructose .
4-Nitrophenylboronic acid ~7.5 Low (rapid conversion to phenol at pH 11) High reactivity with H₂O₂ .

Key Insights :

  • Electron-withdrawing groups (e.g., nitro) lower pKa and increase reactivity, whereas methyl groups may stabilize the boronic acid form .
  • Thiazole’s electronic effects could enhance diol-binding kinetics compared to phenylboronic acid .

Q & A

Q. What are the optimal synthetic routes for (2,5-Dimethylthiazol-4-yl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with a boronic acid moiety. A common approach is reacting phenylboronic acid derivatives with functionalized thiazoles under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF or THF. Catalysts such as palladium or nickel can enhance cross-coupling efficiency . Optimization strategies include:

  • Temperature control : Maintain reflux conditions for 18–24 hours to ensure complete reaction.
  • Solvent selection : DMF improves solubility of intermediates, while THF minimizes side reactions.
  • Purification : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product.

Q. What are the key chemical reactions and conditions for this compound in cross-coupling applications?

This compound participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Key conditions include:

  • Catalyst system : Pd(PPh₃)₄ (1–5 mol%) in a 1:1 mixture of DMF/H₂O.
  • Base : K₂CO₃ or Na₂CO₃ (2–3 equiv.) to deprotonate the boronic acid and stabilize intermediates.
  • Reaction time : 12–24 hours at 80–100°C under inert atmosphere .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring and boronic acid moiety. ¹¹B NMR (δ 28–32 ppm) verifies boron hybridization .
  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the thiazole-boronic acid system .
  • Mass spectrometry : MALDI-MS requires derivatization (e.g., diol esterification) to prevent boroxine formation, which complicates analysis .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diol-containing biomolecules be evaluated?

Use stopped-flow fluorescence spectroscopy to measure binding rates in aqueous solutions at physiological pH (7.4). Key steps:

  • Sample preparation : Dissociate boroxine by pre-treating the compound with 0.1 M HCl, then neutralize.
  • Data acquisition : Mix the compound with sugars (e.g., D-fructose, D-glucose) and monitor fluorescence changes at λₑₓ = 300 nm, λₑₘ = 420 nm.
  • Analysis : Calculate kon and koff using pseudo-first-order kinetics. Expect kon values following D-fructose > D-mannose > D-glucose .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

  • Derivatization : React with diols (e.g., pinacol) to form boronic esters, stabilizing the compound and eliminating dehydration/trimerization .
  • Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) in MALDI-MS to enhance ionization without side reactions.
  • Rapid analysis : Acquire spectra immediately after sample preparation to minimize boroxine formation .

Q. How can the stability of this compound under physiological conditions be assessed?

  • Oxidative stability : Expose the compound to H₂O₂ (1.2 equiv.) and monitor degradation via ¹H NMR. Compare oxidation rates with boronic esters (e.g., pinacol ester) to identify protective diol partners .
  • pH-dependent stability : Use ¹¹B NMR to track structural changes across pH 5–8. Boronic acid exists as trigonal (B(OH)₂) at neutral pH and tetrahedral (B(OH)₃⁻) in alkaline conditions .

Q. How can researchers design experiments to study this compound’s enzyme inhibitory effects in cancer models?

  • Target selection : Focus on proteasomes or kinases with conserved diol motifs (e.g., serine proteases).
  • Cellular assays : Use glioblastoma cell lines (e.g., U87-MG) treated with the compound (1–50 µM) and measure viability via MTT assay after 48 hours .
  • Mechanistic validation : Perform competitive inhibition assays with known inhibitors (e.g., bortezomib) and analyze binding via surface plasmon resonance (SPR) .

Q. What methods optimize glycoprotein capture efficiency using immobilized this compound?

  • Surface functionalization : Immobilize the compound on carboxymethyl dextran-coated gold chips via EDC/NHS chemistry.
  • Buffer optimization : Use 50 mM HEPES (pH 7.4) with 150 mM NaCl to minimize non-specific interactions.
  • Elution : Apply 100 mM borate buffer (pH 9.0) to disrupt boronate-diol bonds and recover captured glycoproteins (e.g., RNAse B) .

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